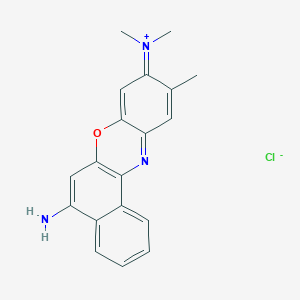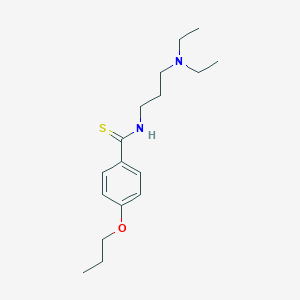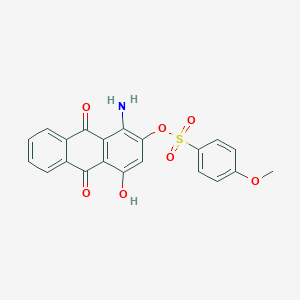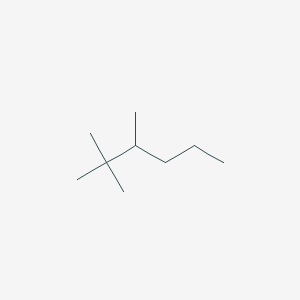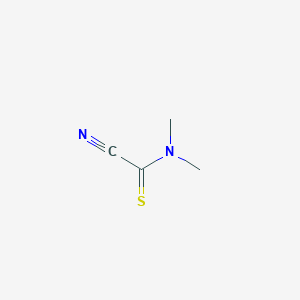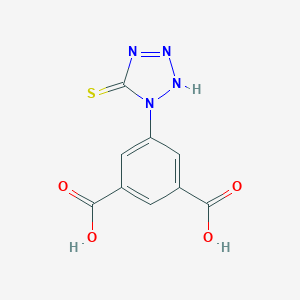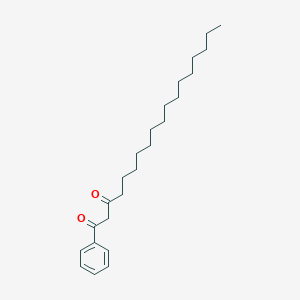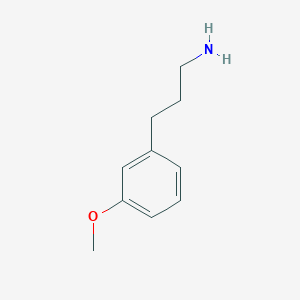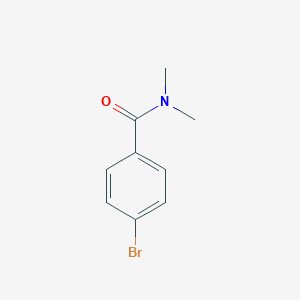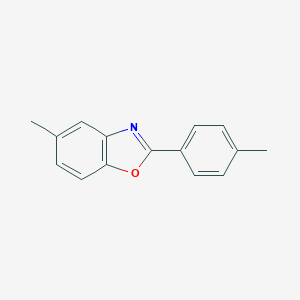
Benzoxazole, 5-methyl-2-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 5-methyl-2-(4-methylphenyl)- is a heterocyclic compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound has a unique structure that makes it a versatile building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of benzoxazole derivatives depends on their specific biological activity. For example, benzoxazole derivatives that exhibit antimicrobial activity are thought to act by disrupting the cell membrane or inhibiting the synthesis of bacterial cell wall components. Benzoxazole derivatives that exhibit antitumor activity are thought to act by inhibiting the proliferation of cancer cells or inducing apoptosis. Benzoxazole derivatives that exhibit enzyme inhibitory activity are thought to act by binding to the active site of the enzyme and preventing its activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of benzoxazole derivatives depend on their specific biological activity. For example, benzoxazole derivatives that exhibit antimicrobial activity may cause cell death or growth inhibition in the targeted microorganisms. Benzoxazole derivatives that exhibit antitumor activity may cause cell cycle arrest or apoptosis in cancer cells. Benzoxazole derivatives that exhibit enzyme inhibitory activity may affect the activity of the targeted enzyme, leading to downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of benzoxazole derivatives is their versatility as building blocks for the synthesis of more complex molecules. Benzoxazole derivatives can be easily synthesized and modified to introduce specific functional groups or structural features. Another advantage of benzoxazole derivatives is their wide range of biological activities, which makes them useful for various applications in pharmaceuticals, materials science, and organic synthesis.
One limitation of benzoxazole derivatives is their potential toxicity and side effects. Benzoxazole derivatives may exhibit cytotoxicity or other adverse effects on cells or organisms, which may limit their use in certain applications. Another limitation of benzoxazole derivatives is their potential instability under certain conditions, which may affect their biological activity or synthetic utility.
Zukünftige Richtungen
There are several future directions for the study of benzoxazole derivatives. One direction is the development of new synthetic methods for the preparation of novel benzoxazole derivatives with specific biological activities. Another direction is the investigation of the structure-activity relationships of benzoxazole derivatives to better understand their biological activity and optimize their potency and selectivity. A third direction is the exploration of new applications of benzoxazole derivatives in areas such as catalysis, sensing, and imaging. Overall, the study of benzoxazole derivatives is a promising area of research with many potential applications in various fields.
Synthesemethoden
The synthesis of benzoxazole can be achieved through several methods, including the condensation of o-aminophenols with carboxylic acids or their derivatives, the reaction of o-hydroxyaryl ketones with cyanamide, and the reaction of o-halogenoanilines with formamide. Among these methods, the condensation of o-aminophenols with carboxylic acids or their derivatives is the most widely used. This method involves the reaction of o-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a dehydrating agent, such as phosphorus pentoxide or thionyl chloride. The resulting intermediate undergoes cyclization to form benzoxazole.
Wissenschaftliche Forschungsanwendungen
Benzoxazole has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In the field of pharmaceuticals, benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Benzoxazole derivatives have also been studied for their potential as inhibitors of various enzymes, such as tyrosine kinases and proteases.
In the field of materials science, benzoxazole derivatives have been used as building blocks for the synthesis of polymers and copolymers with unique properties, such as high thermal stability, optical transparency, and electrical conductivity. Benzoxazole derivatives have also been used as fluorescent probes for the detection of various analytes, such as metal ions and biomolecules.
In the field of organic synthesis, benzoxazole has been used as a versatile building block for the synthesis of more complex molecules, such as natural products and pharmaceuticals. Benzoxazole derivatives have also been used as catalysts for various organic reactions, such as cross-coupling reactions and oxidation reactions.
Eigenschaften
CAS-Nummer |
16155-94-5 |
|---|---|
Produktname |
Benzoxazole, 5-methyl-2-(4-methylphenyl)- |
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
5-methyl-2-(4-methylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-10-3-6-12(7-4-10)15-16-13-9-11(2)5-8-14(13)17-15/h3-9H,1-2H3 |
InChI-Schlüssel |
RETREZSKHMFVCD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C |
Andere CAS-Nummern |
16155-94-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



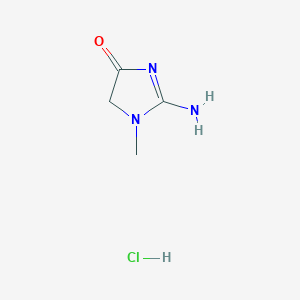
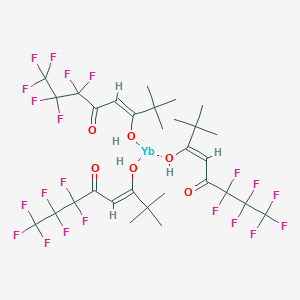
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
